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For Researchers, Scientists, and Drug Development Professionals

Abstract
SHR5428 is a potent and selective, orally active, noncovalent inhibitor of Cyclin-Dependent

Kinase 7 (CDK7).[1][2][3] CDK7 is a critical regulator of both the cell cycle and transcription,

making it a compelling target in oncology.[4][5] This document provides a comprehensive

technical overview of SHR5428, including its chemical properties, mechanism of action, and

preclinical data. Detailed experimental methodologies and signaling pathway diagrams are

presented to support further research and development of this compound.

Chemical Structure and Properties
SHR5428 is a small molecule inhibitor with the molecular formula C₂₂H₂₃F₃N₅O₂P and a

molecular weight of 477.42 g/mol .

Table 1: Physicochemical Properties of SHR5428
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Property Value

Molecular Formula C₂₂H₂₃F₃N₅O₂P

Molecular Weight 477.42 g/mol

IUPAC Name

(R)-1-(4-((2-(2-(trifluoromethyl)-[4][6]

[7]triazolo[1,5-a]pyridin-6-yl)-1H-indol-5-

yl)ethynyl)phenyl)ethan-1-amine

SMILES String

CP(C1=C(C=CC2=C1NC=C2C3=C(C=NC(N[C

@@H]4C--INVALID-LINK--O)=N3)C(F)

(F)F)C#N)(C)=O

Physical State Solid

(Note: A 2D chemical structure diagram would be inserted here. As a language model, I cannot

generate images directly. A chemical drawing software can be used to generate the structure

from the provided SMILES string.)

Mechanism of Action and Signaling Pathway
SHR5428 functions as a selective and noncovalent inhibitor of CDK7. CDK7 is a key enzyme

with a dual role in cellular regulation:

Cell Cycle Control: As a component of the CDK-activating kinase (CAK) complex, CDK7

phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which

are essential for cell cycle progression.[6][8]

Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH.

In this role, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II),

which is crucial for the initiation and elongation of transcription.[4][9]

By inhibiting CDK7, SHR5428 disrupts both of these fundamental processes, leading to cell

cycle arrest and suppression of transcription, particularly of genes with super-enhancers that

are critical for cancer cell identity and survival.
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Diagram 1: SHR5428 Inhibition of CDK7-Mediated Signaling Pathways.
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Preclinical Efficacy and Pharmacokinetics
In Vitro Kinase Inhibitory Activity
SHR5428 demonstrates high potency and selectivity for CDK7 over other cyclin-dependent

kinases.

Table 2: In Vitro Kinase Inhibitory Activity of SHR5428

Kinase Target IC₅₀ (nM)

CDK7 2.3

CDK12 1110

CDK4 3870

CDK6 5890

CDK9 8300

CDK2 8990

CDK1 >100000

Data from MedChemExpress.

Cellular Activity
SHR5428 effectively inhibits the proliferation of triple-negative breast cancer (TNBC) cells.

Table 3: Cellular Activity of SHR5428

Cell Line Cancer Type IC₅₀ (nM)

MDA-MB-468 Triple-Negative Breast Cancer 6.6

HCC70 Triple-Negative Breast Cancer -

Data from MedChemExpress and Jia M, et al. (2023).[2]
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In Vivo Pharmacokinetics
Pharmacokinetic studies in multiple species demonstrate that SHR5428 is orally bioavailable.

Table 4: Pharmacokinetic Parameters of SHR5428 (2 mg/kg, oral administration)

Species Cₘₐₓ (ng/mL) AUC (ng·h/mL) t₁/₂ (h)
Bioavailability
(F%)

Mouse 116 139 0.7 32%

Rat 120 556 2.6 44%

Dog 543 4101 4.9 92%

Data from Jia M, et al. (2023).[2]

In Vivo Antitumor Efficacy
In a xenograft model using the HCC70 TNBC cell line, oral administration of SHR5428 resulted

in dose-dependent tumor growth inhibition.[2]

Table 5: In Vivo Antitumor Efficacy of SHR5428 in HCC70 Xenograft Model

Dosage (mg/kg, p.o., q.d.) Tumor Growth Inhibition (TGI)

3 39%

10 61%

30 83%

Data from Jia M, et al. (2023).[2]

Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a

compound against a specific kinase.
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Diagram 2: General Workflow for an In Vitro Kinase Inhibition Assay.
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Methodology:

Reagent Preparation: Prepare solutions of the target kinase (e.g., CDK7), a suitable

substrate (e.g., a peptide substrate), ATP, and an appropriate kinase assay buffer.

Compound Dilution: Create a serial dilution of SHR5428 in a suitable solvent (e.g., DMSO) to

achieve a range of concentrations for testing.

Assay Plate Setup: In a multi-well assay plate, add the kinase, substrate, and varying

concentrations of SHR5428. Include control wells with no inhibitor.

Reaction Initiation: Start the kinase reaction by adding a solution of ATP to each well.

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a

specific period to allow the enzymatic reaction to proceed.

Reaction Termination: Stop the reaction by adding a quenching agent, such as EDTA.

Signal Detection: Measure the kinase activity by detecting the amount of product formed.

This can be done using various methods, such as luminescence-based assays that measure

ATP consumption or fluorescence-based assays that detect phosphorylated substrate.

Data Analysis: Plot the kinase activity against the concentration of SHR5428 and fit the data

to a dose-response curve to determine the IC₅₀ value.

In Vivo Xenograft Study (General Protocol)
This protocol describes a general workflow for evaluating the antitumor efficacy of a compound

in a subcutaneous xenograft mouse model.
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Diagram 3: General Workflow for an In Vivo Xenograft Efficacy Study.
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Methodology:

Cell Culture: Culture the desired cancer cell line (e.g., HCC70) under sterile conditions.

Animal Acclimation: House immunocompromised mice (e.g., nude or NSG mice) in a

pathogen-free environment and allow them to acclimate.

Tumor Implantation: Harvest the cancer cells and implant them subcutaneously into the flank

of each mouse.

Tumor Growth Monitoring: Regularly monitor the mice for tumor formation and measure the

tumor volume using calipers.

Randomization: Once the tumors reach a predetermined size, randomize the mice into

different treatment groups, including a vehicle control group.

Drug Administration: Administer SHR5428 or the vehicle control to the respective groups

according to the planned dosing schedule (e.g., daily oral gavage).

Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor the body

weight of the mice throughout the study to assess efficacy and potential toxicity.

Study Endpoint: The study is concluded when tumors in the control group reach a specified

size or at a predetermined time point.

Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the

tumors for further analysis, such as weighing and histological examination.

Conclusion
SHR5428 is a promising, orally bioavailable, and selective noncovalent inhibitor of CDK7 with

demonstrated preclinical antitumor activity in triple-negative breast cancer models. Its dual

mechanism of action, targeting both cell cycle progression and transcription, makes it an

attractive candidate for further investigation in various oncology indications. The data and

protocols presented in this guide provide a solid foundation for researchers and drug

development professionals to explore the full therapeutic potential of SHR5428.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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